molecular formula C16H16BrFN2O4S B2942824 2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide CAS No. 256521-73-0

2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide

Cat. No. B2942824
CAS RN: 256521-73-0
M. Wt: 431.28
InChI Key: KIZLPIJRVZLUNK-UHFFFAOYSA-N
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Description

2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide (hereafter referred to as 4-Bromo-2-hydroxyethylamino-N-4-fluorophenylacetamide or BHFA) is a novel synthetic compound that has been studied for its potential in a variety of scientific and medical applications. BHFA is a small molecule that has a number of interesting properties, including a low toxicity profile, a high solubility in water, and a low melting point. BHFA has been studied for its potential as a drug candidate, as a reagent for chemical synthesis, and as a tool for biochemical research.

Scientific Research Applications

Chemical Modification of Membranes

Research has demonstrated the potential of amino-reactive reagents, which may share mechanistic similarities with 2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide, in altering ion permeability across membranes. For instance, certain reagents decrease anion permeability in human red blood cells, highlighting the significance of amino and sulfhydryl groups in controlling membrane permeability and possibly offering insights into how structurally related compounds might interact with biological membranes (Knauf & Rothstein, 1971).

Antimicrobial Activities

Compounds incorporating the sulfamoyl moiety, akin to the structure of interest, have been synthesized and evaluated for their antimicrobial properties. For example, novel thiazole and pyridone derivatives bearing a sulfonamide group demonstrated promising antibacterial and antifungal activities. Such studies underscore the therapeutic potential of these chemical frameworks in developing new antimicrobial agents (Darwish et al., 2014).

Immune Response Modulation

Research into synthetic compounds structurally related to 2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide has revealed their capability to modulate immune responses. Notably, a study found that a compound enhanced the reactivity of lymphocytes to tumor cells, suggesting the potential of such molecules in cancer immunotherapy and as adjuvants to improve the efficacy of vaccines or chemotherapy (Wang et al., 2004).

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(2-hydroxyethyl)amino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O4S/c17-12-1-7-15(8-2-12)25(23,24)20(9-10-21)11-16(22)19-14-5-3-13(18)4-6-14/h1-8,21H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZLPIJRVZLUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN(CCO)S(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide

CAS RN

256521-73-0
Record name 2-(((4-BROMOPHENYL)SULFONYL)(2-HYDROXYETHYL)AMINO)-N-(4-FLUOROPHENYL)ACETAMIDE
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